Cas no 1189693-23-9 (Oxyphenbutazone-d9)
Oxyphenbutazone-d9 structure
Product Name:Oxyphenbutazone-d9
CAS-nummer:1189693-23-9
MF:C19H20N2O3
MW:333.429160118103
CID:1062888
PubChem ID:46782667
Update Time:2025-06-07
Oxyphenbutazone-d9 Chemische en fysische eigenschappen
Naam en identificatie
-
- Oxyphenbutazone-d9
- 1-(4-hydroxyphenyl)-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-2-phenylpyrazolidine-3,5-dione
- Oxyphenbutazone-d9 (n-butyl-d9)
- F91221
- 4-Hydroxyphenylbutazone-d9
- (+/-)-OXYPHENBUTAZONE-D9
- 1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-(butyl-d9)pyrazolidine
- 1189693-23-9
- 4-(Butyl-d9)-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione
- 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
- HY-B1355AS
- DTXSID30676095
- CS-0203561
- J-003972
-
- Inchi: 1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3/i1D3,2D2,3D2,9D2
- InChI-sleutel: HFHZKZSRXITVMK-ZNZAITRCSA-N
- LACHT: O=C1C(C(N(C2C=CC=CC=2)N1C1C=CC(=CC=1)O)=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Berekende eigenschappen
- Exacte massa: 333.20400
- Monoisotopische massa: 333.20388322g/mol
- Aantal isotopen atomen: 9
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 5
- Complexiteit: 454
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 60.8Ų
Experimentele eigenschappen
- Smeltpunt: 48-50?C
- PSA: 60.85000
- LogboekP: 3.62340
Oxyphenbutazone-d9 Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | O876952-1mg |
Oxyphenbutazone-d9 |
1189693-23-9 | 1mg |
$ 339.00 | 2023-09-06 | ||
| TRC | O876952-10mg |
Oxyphenbutazone-d9 |
1189693-23-9 | 10mg |
$ 2658.00 | 2023-09-06 | ||
| ChemScence | CS-0203561-10mg |
Oxyphenbutazone-d9 |
1189693-23-9 | 10mg |
$0.0 | 2022-04-28 | ||
| ChemScence | CS-0203561-1mg |
Oxyphenbutazone-d9 |
1189693-23-9 | 1mg |
$0.0 | 2022-04-28 | ||
| A2B Chem LLC | AE14832-5mg |
Oxyphenbutazone-d9 |
1189693-23-9 | 5mg |
$974.00 | 2024-04-20 | ||
| A2B Chem LLC | AE14832-10mg |
Oxyphenbutazone-d9 |
1189693-23-9 | 10mg |
$1545.00 | 2024-04-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-219513-1mg |
Oxyphenbutazone-d9, |
1189693-23-9 | 1mg |
¥2843.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-219513-1 mg |
Oxyphenbutazone-d9, |
1189693-23-9 | 1mg |
¥2,843.00 | 2023-07-10 |
Oxyphenbutazone-d9 Gerelateerde literatuur
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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